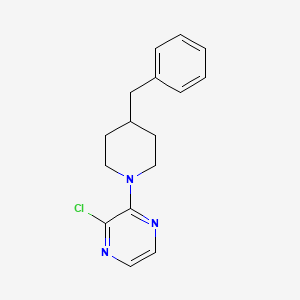
2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their diverse biological activities
Preparation Methods
The synthesis of 2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid or ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, oxidation reactions can be carried out using oxidizing agents such as 2-Iodoxybenzoic acid (IBX), which is effective in oxidizing alcohols to carbonyl compounds . Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions to introduce different functional groups into the molecule . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine has several scientific research applications. In medicinal chemistry, piperidine derivatives are often used as building blocks for the synthesis of pharmaceuticals due to their biological activity . This compound can be used in the development of drugs targeting various diseases, including cancer and neurological disorders .
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects . For example, some piperidine derivatives act as inhibitors of protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
2-(4-Benzylpiperidin-1-yl)-3-chloropyrazine can be compared with other similar compounds, such as 4-Benzylpiperidine and 2-(4-Benzylpiperidin-1-yl)ethan-1-ol . These compounds share a similar piperidine core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The comparison of these compounds can provide insights into the structure-activity relationships and help in the design of new derivatives with improved properties.
Properties
Molecular Formula |
C16H18ClN3 |
|---|---|
Molecular Weight |
287.79 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-3-chloropyrazine |
InChI |
InChI=1S/C16H18ClN3/c17-15-16(19-9-8-18-15)20-10-6-14(7-11-20)12-13-4-2-1-3-5-13/h1-5,8-9,14H,6-7,10-12H2 |
InChI Key |
ZNQDRXBSMZTVMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=CN=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















